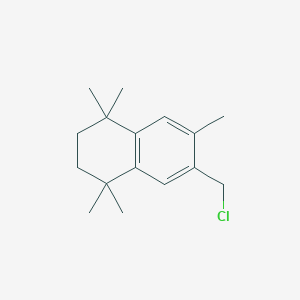
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of chloromethylated hydrocarbons. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a tetrahydronaphthalene ring system, which is further substituted with five methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene with chloromethylating agents such as chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly catalysts and solvents is also considered to minimize waste and reduce environmental impact. The reaction conditions are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
科学的研究の応用
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
作用機序
The mechanism of action of 6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Benzyl Chloride: Similar in having a chloromethyl group but lacks the tetrahydronaphthalene ring and multiple methyl substitutions.
Chloromethylated Naphthalenes: Compounds with chloromethyl groups attached to naphthalene rings but with different substitution patterns.
Uniqueness
6-(Chloromethyl)-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups enhances its hydrophobicity and stability, making it suitable for various applications that require these characteristics.
特性
CAS番号 |
58243-88-2 |
|---|---|
分子式 |
C16H23Cl |
分子量 |
250.80 g/mol |
IUPAC名 |
6-(chloromethyl)-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H23Cl/c1-11-8-13-14(9-12(11)10-17)16(4,5)7-6-15(13,2)3/h8-9H,6-7,10H2,1-5H3 |
InChIキー |
QNLTUNPTKWIYFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1CCl)C(CCC2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


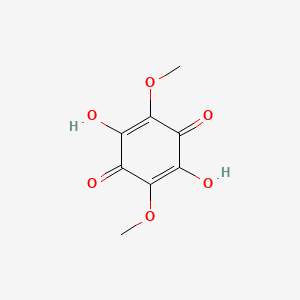
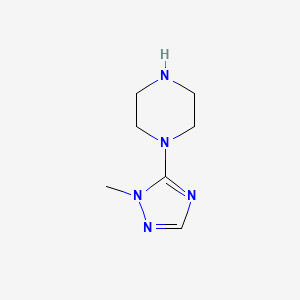
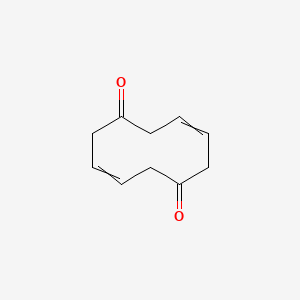
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
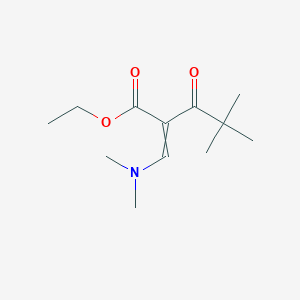

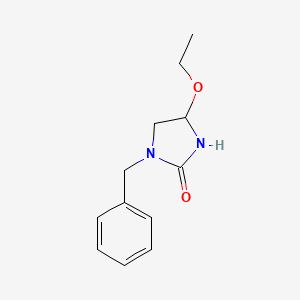



![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
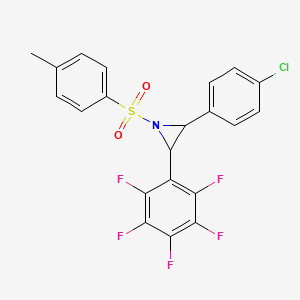

![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
